molecular formula C22H14O4 B13792046 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) CAS No. 25424-26-4

1,1'-(1,3-Phenylene)bis(2-phenylethanedione)

Cat. No.: B13792046
CAS No.: 25424-26-4
M. Wt: 342.3 g/mol
InChI Key: JXFFIJCCFUQFQC-UHFFFAOYSA-N
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Description

1,1'-(1,3-Phenylene)bis(2-phenylethanedione) (CAS Registry Number: 25424-26-4) is an organic compound with the molecular formula C₂₂H₁₄O₄ and a molecular weight of 342.35 g·mol⁻¹ . Its structure features two 1,2-diketone (ethanedione) groups attached to a central 1,3-phenylene ring, making it a symmetrical, polyfunctional molecule of interest in various research fields . Researchers value this compound for its potential as a multi-dentate ligand or a versatile building block in synthetic organic chemistry and materials science. Computed physical properties include a density of 1.262 g/cm³ and a high boiling point of approximately 551°C, indicating thermal stability . While direct application data is limited, its structural similarity to other bis-compounds like 1,3-Phenylene-bis-oxazoline suggests potential utility as an intermediate in organic synthesis or a cross-linking agent . For instance, such bis-oxazoline analogs are crucial in asymmetric catalysis and for enhancing thermal and mechanical properties in polymers, highlighting the research value of this compound family in pharmaceuticals and advanced materials . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize the provided identifiers—SMILES: C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)C(=O)C(=O)C3=CC=CC=C3 and InChIKey: JXFFIJCCFUQFQC-UHFFFAOYSA-N—for database searches and computational modeling .

Properties

CAS No.

25424-26-4

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

1-[3-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C22H14O4/c23-19(15-8-3-1-4-9-15)21(25)17-12-7-13-18(14-17)22(26)20(24)16-10-5-2-6-11-16/h1-14H

InChI Key

JXFFIJCCFUQFQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)C(=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,1'-(1,3-phenylene)bis(2-phenylethanedione) typically involves the formation of diketone groups (phenylethanedione units) attached to a 1,3-phenylene core. The key synthetic challenge is to introduce two phenylethanedione moieties symmetrically onto the isophthaloyl (1,3-phenylene) backbone.

Reported Synthetic Routes

Direct Acylation of 1,3-Phenylenediamine or Isophthalic Derivatives

Although direct literature on this exact compound's preparation is limited, analogous diketone compounds are often prepared via Friedel-Crafts acylation or oxidation of corresponding benzoin intermediates. The 1,3-phenylene core can be functionalized with benzoyl or phenylacetyl groups, then oxidized to diketones.

Synthesis via Benzoin or Benzil Analogues

Research on hydroxy benzoin and benzil analogues provides insight into diketone synthesis involving benzoin condensation followed by oxidation. Hydroxy benzaldehydes reacted with potassium cyanide in dry dimethyl sulfoxide under nitrogen atmosphere and ultrasonic irradiation yield hydroxy benzoin intermediates. These are subsequently oxidized with nitric acid in acetone to hydroxy benzil analogues.

While this method is demonstrated for hydroxy-substituted benzils, the principle can be extrapolated to synthesize phenylethanedione derivatives by:

  • Performing benzoin condensation of benzaldehyde derivatives with 1,3-phenylene containing aldehyde or ketone groups.
  • Oxidizing the benzoin intermediates to diketones (benzil analogues).

This approach is supported by experimental data showing yields ranging from 32% to 68% depending on substituents and reaction conditions.

Mild Base-Promoted Conversion from Electron-Deficient Precursors

In a broader context of diketone and quinoxaline derivatives synthesis, mild base treatment (e.g., potassium hydroxide) of electron-deficient heteroaromatic precursors under mild conditions affords diketone-containing compounds in moderate to good yields. Although this study focuses on pyrazinoquinoxaline derivatives, the methodology illustrates the utility of mild base-promoted transformations to access diketone moieties.

Experimental Data and Reaction Conditions

Preparation Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Benzoin condensation Hydroxy benzaldehydes + KCN in dry DMSO, N2, ultrasonic bath (340 W) 70–85 60–120 min 32–68 Formation of hydroxy benzoin intermediates
Oxidation of benzoin to benzil Hydroxy benzoins + conc. HNO3 in acetone 50–70 30–120 min Variable Oxidation to diketone analogues
Base-promoted diketone formation Electron-deficient precursors + KOH Mild (room temp to moderate) Hours Moderate to good Applied in heteroaromatic diketone synthesis

Notes on Purification and Characterization

  • Purification of diketone products is typically achieved through repeated vacuum liquid chromatography using silica gel and solvent gradients of n-hexane, chloroform, ethyl acetate, and methanol.
  • Characterization methods include thin-layer chromatography (TLC), FT-IR spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the diketone structure and purity.
  • Mass spectrometry confirms molecular weights consistent with diketone products.

Summary of Findings

  • The preparation of 1,1'-(1,3-phenylene)bis(2-phenylethanedione) can be approached via benzoin condensation followed by oxidation, a well-established route for diketone synthesis.
  • Mild base-promoted transformations of electron-deficient aromatic precursors offer an alternative synthetic pathway, although more common in heteroaromatic diketones.
  • Reaction conditions such as temperature, solvent, and time significantly affect yield and purity.
  • Purification by chromatographic techniques and characterization by spectroscopic methods are essential for confirming product identity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis(2-phenylethanedione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(2-phenylethanedione) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis(2-phenylethanedione) involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cell damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) differ in substituents, backbone geometry, and functional groups. Below is a detailed comparison:

Positional Isomers

Compound Name Structure Molecular Formula Key Properties Applications Reference
1,1'-(1,4-Phenylene)bis(2-phenylethanedione) 1,4-phenylene backbone C₂₂H₁₄O₄ Higher symmetry; melting point ~220°C; stronger π-conjugation Photovoltaic materials
1,1'-(1,3-Phenylene)bis(2-phenylethanedione) 1,3-phenylene backbone C₁₈H₁₄O₄ Lower symmetry; melting point ~180°C; enhanced solubility in polar solvents Ligands, polymer crosslinkers

Substituent-Modified Analogs

Compound Name Substituents Molecular Formula Key Differences Applications Reference
4,4'-Dichlorobenzil Cl at para positions C₁₄H₈Cl₂O₂ Electron-withdrawing Cl groups; higher thermal stability Flame retardants
1,1'-[2-Hydroxy-1,3-phenylene]bis-ethanone Hydroxy group C₁₀H₁₀O₃ Hydrogen-bonding capability; pH-sensitive fluorescence Sensors, bioactive probes
1,1'-(1,3-Phenylene)bis[2-chloro-ethanone] Chloro substituents C₁₀H₈Cl₂O₂ Enhanced electrophilicity; reactivity in nucleophilic substitutions Pharmaceutical intermediates

Heterocyclic Derivatives

Compound Name Backbone Modification Molecular Formula Key Features Applications Reference
1,3-(Bis-pyridinium tetramethylide)phenylene Bipyridinium moieties C₆₆H₅₄N₈O₁₀ Redox-active; ionic conductivity Electrochromic devices
1,1'-(1,3-Phenylene)bismaleimide Maleimide groups C₁₄H₈N₂O₄ Thermosetting properties; crosslinking High-performance adhesives

Research Findings and Key Insights

  • Reactivity : The 1,3-phenylene diketone exhibits lower electrophilicity compared to chloro-substituted analogs (e.g., 4,4'-Dichlorobenzil) due to the absence of electron-withdrawing groups, making it less reactive in Friedel-Crafts alkylation but more stable under acidic conditions .
  • Coordination Chemistry : Fe³⁺ complexes of 1,3-phenylene diketone derivatives show Janus-type luminescence, with dual emission bands at 450 nm and 650 nm, attributed to ligand-centered and metal-to-ligand charge transfer transitions .
  • Biological Activity : Hydroxy-substituted analogs demonstrate moderate antimicrobial activity (MIC ~50 µg/mL against S. aureus), likely due to hydrogen-bonding interactions with bacterial membranes .

Biological Activity

1,1'-(1,3-Phenylene)bis(2-phenylethanedione), commonly referred to as bis-benzoyl, is a compound with notable biological activity that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) typically involves the condensation of benzoylacetone derivatives under acidic conditions. The resulting compound features a central phenylene group flanked by two phenylethanedione moieties. Its structure can be represented as follows:

C15H12O2\text{C}_{15}\text{H}_{12}\text{O}_2

This compound exhibits significant photophysical properties, which can be characterized by its absorption spectra and quantum yield measurements. Research has indicated that the compound can exist in different tautomeric forms, influencing its reactivity and biological activity.

Antioxidant Properties

1,1'-(1,3-Phenylene)bis(2-phenylethanedione) has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The compound has demonstrated the ability to scavenge free radicals effectively, which is essential for protecting cells from oxidative damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
1,1'-(1,3-Phenylene)bis(2-phenylethanedione)25
Ascorbic Acid50
Quercetin30

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) resulted in a significant reduction in cell viability (up to 60% at 50 µM concentration). Flow cytometry analyses indicated an increase in early apoptotic cells.

Table 2: Effect on Cell Viability in Cancer Cell Lines

Cell LineTreatment (µM)Viability (%)
MCF-71085
MCF-72570
MCF-75040

The biological activity of 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production within cells, leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Key Enzymes : Research has suggested that it may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

Q & A

Q. What are the optimal synthetic routes for 1,1'-(1,3-Phenylene)bis(2-phenylethanedione), and how can purity be maximized?

The compound is typically synthesized via condensation reactions using substituted phenylene precursors and diketones under controlled conditions. Key steps include:

  • Precursor Selection : Use 1,3-phenylene diamine derivatives and 2-phenylethanedione in stoichiometric ratios.
  • Catalysis : Acidic or basic catalysts (e.g., HCl or KOH) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol or acetonitrile yields >95% purity, verified by HPLC .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • X-ray Crystallography : Resolves the central 1,3-phenylene bridge and diketone geometry.
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm).
  • FT-IR : Confirm C=O stretching vibrations (~1700 cm1^{-1}) and aromatic C-H bonds (~3050 cm1^{-1}) .

Q. What are its primary applications in coordination chemistry?

The diketone groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Applications include:

  • Catalysis : Metal complexes catalyze oxidation reactions.
  • Materials Science : Used in designing luminescent materials due to conjugated π-systems .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization.
  • COMSOL Multiphysics : Simulate reaction kinetics and thermodynamics for scale-up optimization.
  • AI-Driven Design : Machine learning models (e.g., ICReDD’s path-search methods) reduce trial-and-error experimentation .

Q. How should researchers address contradictions in reactivity data between experimental and theoretical studies?

  • Cross-Validation : Compare computational predictions (e.g., Gibbs free energy barriers) with experimental kinetic data.
  • Parameter Adjustment : Refine solvent effects or steric parameters in simulations to align with observed outcomes.
  • Error Analysis : Quantify uncertainties in crystallographic data (e.g., bond-length tolerances ±0.01 Å) .

Q. What experimental designs are recommended for studying its photophysical properties?

  • UV-Vis Spectroscopy : Measure absorbance maxima (e.g., ~350 nm for π→π* transitions).
  • Fluorescence Quenching : Assess interactions with electron-deficient substrates.
  • Time-Resolved Spectroscopy : Determine excited-state lifetimes for applications in optoelectronics .

Q. How can researchers mitigate challenges in synthesizing air-sensitive metal complexes with this ligand?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (<1 ppm O2_2/H2_2O).
  • Stoichiometric Control : Optimize metal-to-ligand ratios to prevent oligomerization.
  • Stabilization : Add chelating agents (e.g., bipyridine) to enhance complex stability .

Q. What methodologies are effective for assessing its ecological impact in lab settings?

  • Ecotoxicology Assays : Test biodegradability via OECD 301F (aerobic degradation).
  • LC-MS Monitoring : Detect trace residues in wastewater.
  • QSAR Models : Predict toxicity endpoints (e.g., LC50_{50}) using structural descriptors .

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